

Direct Blue 71 solubility in water and organic solvents

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Compound of Interest

Compound Name: Direct Blue 71

Cat. No.: B12370080

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Technical Guide: Solubility Profile of Direct Blue 71

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Direct Blue 71** (C.I. 34140; CAS No. 4399-55-7), a trisazo anionic dye. Understanding the solubility of this compound is critical for its application in various research, industrial, and biomedical contexts, including its use as a biological stain and a potential, though less common, component in certain drug delivery or diagnostic studies.^[1]

Quantitative Solubility Data

The solubility of **Direct Blue 71** is highly dependent on the solvent and temperature. The dye is characterized by its good solubility in water, which increases with temperature, and limited solubility in most organic solvents.^{[2][3]} The data compiled from various sources is summarized below.

Table 1: Solubility of **Direct Blue 71** in Water and Organic Solvents

Solvent	Temperature (°C)	Solubility	Data Type	Source(s)
Water	60	10 g/L	Quantitative	[1][3][4][5][6]
97	20 g/L	Quantitative	[1][3][4][5][6]	
Ethanol	Ambient	Slightly to Very Slightly Soluble	Qualitative	[1][3][7][8]
Methanol	Ambient	Slightly Soluble (Sonication may be required)	Qualitative	[4][9]
DMSO	Ambient	Slightly Soluble (Sonication may be required)	Qualitative	[4][9]
Ethylene Glycol Ether	Ambient	Slightly Soluble	Qualitative	[7][8][10]
Other Organic Solvents	Ambient	Insoluble	Qualitative	[1][3][4][7][8][11]

Note: There is some variation in reported qualitative solubility for ethanol, ranging from "soluble" to "very slightly soluble," which may depend on the specific grade of the dye and the ethanol used.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for **Direct Blue 71** are not extensively published in peer-reviewed literature, a standard methodology for determining the solubility of dyes can be reliably established. The following protocol is based on the equilibrium saturation method, coupled with UV-Visible spectrophotometry for quantification, a common and effective technique for colored compounds.[12]

2.1 Objective

To determine the equilibrium solubility of **Direct Blue 71** in a specified solvent (e.g., deionized water) at a constant temperature.

2.2 Materials and Equipment

- **Direct Blue 71** powder (analytical grade)
- Solvent of interest (e.g., deionized water, absolute ethanol)
- Thermostatic shaker bath or incubator
- Calibrated digital thermometer
- Analytical balance (± 0.0001 g)
- Centrifuge capable of handling solvent tubes
- Micropipettes and volumetric flasks (Class A)
- Syringe filters (e.g., $0.22\ \mu\text{m}$ PVDF or PTFE, selected for solvent compatibility)
- UV-Visible Spectrophotometer
- Quartz or glass cuvettes

2.3 Protocol: Equilibrium Saturation Method

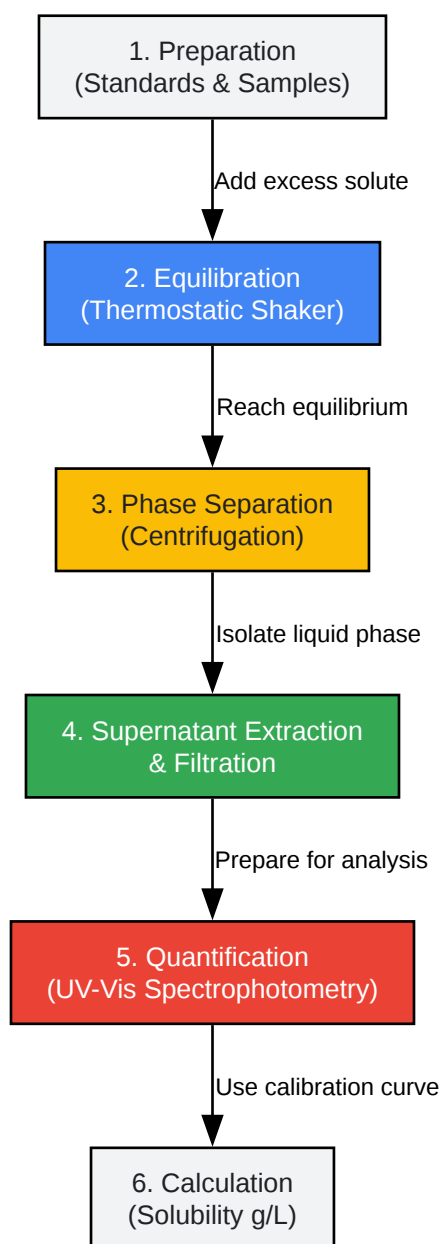
- Preparation of Standard Solutions:
 - Accurately weigh approximately 10 mg of **Direct Blue 71** and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution.
 - Perform a series of serial dilutions to prepare at least five standard solutions of known, lower concentrations.
 - Measure the absorbance of each standard at the dye's maximum absorbance wavelength (λ_{max}), which is approximately 594 nm for **Direct Blue 71**.[\[3\]](#)[\[4\]](#)
 - Plot a calibration curve of Absorbance vs. Concentration (mg/L) and determine the linear regression equation.
- Sample Preparation and Equilibration:

- Add an excess amount of **Direct Blue 71** powder to several vials containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C, 40 °C, 60 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can be run to confirm the minimum time to equilibrium.
- Separation of Undissolved Solute:
 - After equilibration, remove the vials from the shaker. Allow them to stand at the experimental temperature for a short period (e.g., 30 minutes) to let larger particles settle.
 - To separate the remaining undissolved solid, centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes). This step must be performed while maintaining the experimental temperature to prevent precipitation or further dissolution.
- Quantification of Dissolved Solute:
 - Carefully withdraw an aliquot of the clear supernatant using a micropipette.
 - Immediately filter the aliquot using a syringe filter (pre-warmed to the experimental temperature) to remove any fine particulate matter.
 - Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample using the UV-Visible spectrophotometer at the predetermined λ_{max} .
- Calculation of Solubility:

- Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
- Account for the dilution factor to determine the concentration of the original, saturated supernatant. This value represents the solubility of **Direct Blue 71** in that solvent at that temperature.
- Repeat the measurement for at least three replicate samples and report the average solubility with the standard deviation.

Visualized Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.



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Caption: Workflow for determining dye solubility via the equilibrium saturation method.

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